Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate
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Overview
Description
Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate is a chemical compound with a complex structure that includes a benzoate ester linked to a pyrrolidine ring via a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate can be achieved through a multi-step process. One common method involves the Petasis reaction, which is a multi-component reaction involving an aldehyde, an amine, and a boronic acid . The reaction conditions typically include mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but lacks the hydroxymethyl group.
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: Contains a phenol group instead of a benzoate ester.
Uniqueness: Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate is unique due to the presence of both a hydroxymethyl group and a benzoate ester, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)12-6-4-11(5-7-12)9-15-8-2-3-13(15)10-16/h4-7,13,16H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSBBFKKDNXOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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